molecular formula C7H10N2O2 B15214917 5-Methoxy-2,3-dimethylpyrimidin-4(3H)-one CAS No. 53135-26-5

5-Methoxy-2,3-dimethylpyrimidin-4(3H)-one

Cat. No.: B15214917
CAS No.: 53135-26-5
M. Wt: 154.17 g/mol
InChI Key: JCCKJUVLFVSEML-UHFFFAOYSA-N
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Description

5-Methoxy-2,3-dimethylpyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,3-dimethylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-dimethylpyrimidine with methoxy reagents in the presence of a catalyst. The reaction conditions often include:

  • Temperature: 80-120°C
  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,3-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of pyrimidine amines or alcohols.

    Substitution: Formation of substituted pyrimidines.

Scientific Research Applications

5-Methoxy-2,3-dimethylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2,3-dimethylpyrimidine
  • 2,3-Dimethylpyrimidin-4(3H)-one
  • 5-Methoxy-4(3H)-pyrimidinone

Uniqueness

5-Methoxy-2,3-dimethylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidines. Its methoxy group and dimethyl substitutions can influence its reactivity and interactions with other molecules.

Properties

CAS No.

53135-26-5

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

5-methoxy-2,3-dimethylpyrimidin-4-one

InChI

InChI=1S/C7H10N2O2/c1-5-8-4-6(11-3)7(10)9(5)2/h4H,1-3H3

InChI Key

JCCKJUVLFVSEML-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=O)N1C)OC

Origin of Product

United States

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